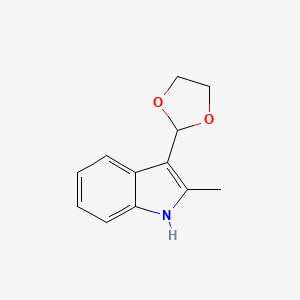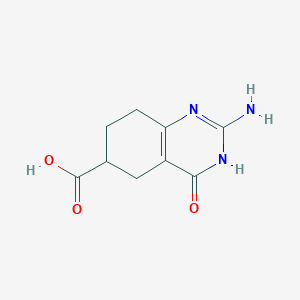![molecular formula C13H18N2 B11896308 4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)
4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline is a heterocyclic compound with a unique structure that includes a fused benzene and quinoxaline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclohexanone with phenyl magnesium bromide, followed by cyclization with nitriles . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4a-Methyl-1,2,3,4,4a,10b-hexahydrophenanthridines: These compounds share a similar fused ring structure but differ in the degree of saturation and substitution patterns.
9,10-Benzophenanthridines: These compounds also have a fused ring system but with different functional groups and substitution patterns.
Uniqueness
4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline is unique due to its specific ring structure and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoxaline |
InChI |
InChI=1S/C13H18N2/c1-15-9-8-14-13-11-5-3-2-4-10(11)6-7-12(13)15/h2-5,12-14H,6-9H2,1H3 |
Clé InChI |
PBVULOJRRLHXHG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNC2C1CCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


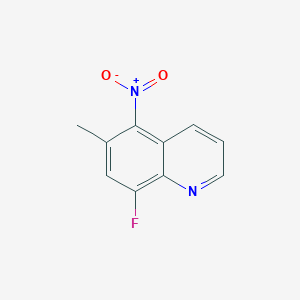
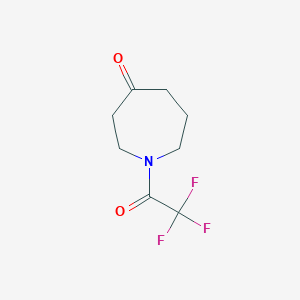


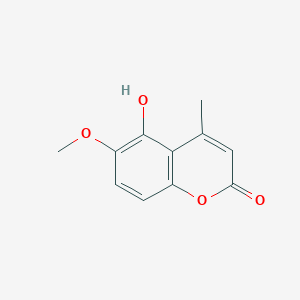


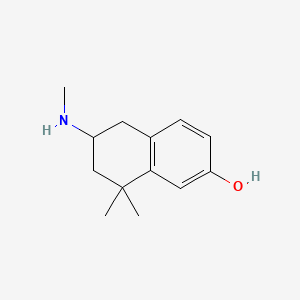
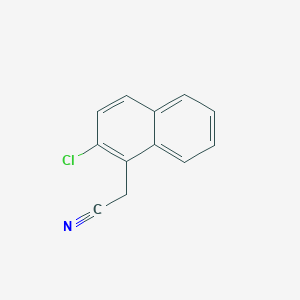
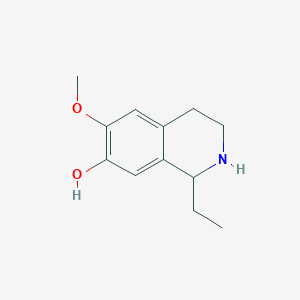
![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)

